molecular formula C16H26N4O B2527689 [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 2380068-52-8

[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol

Cat. No. B2527689
CAS RN: 2380068-52-8
M. Wt: 290.411
InChI Key: FETSXDZTRHJNSV-UHFFFAOYSA-N
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Description

[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is not fully understood, but it is believed to interact with specific receptors in the body. It has been shown to have an effect on the central nervous system, and it has been studied for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been studied for its potential use in the treatment of pain, anxiety, and depression. Additionally, it has been shown to have an effect on the immune system and has been studied for its potential use in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol in lab experiments is its high purity and stability. It has been shown to be a reliable compound for use in various experiments. However, one limitation is that it is a relatively new compound, and its effects and potential applications are still being studied.

Future Directions

There are several future directions for the study of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol. One direction is the further investigation of its mechanism of action and potential use in the treatment of neurological disorders. Additionally, it could be studied for its potential use in the development of new materials, such as polymers and coatings. Another direction is the investigation of its potential use in the treatment of autoimmune disorders. Overall, this compound has significant potential for various applications in scientific research.

Synthesis Methods

The synthesis of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol involves a series of chemical reactions that require precise conditions and reagents. The process involves the use of pyrrolidine, piperidine, and 6-ethylpyrimidin-4-yl bromide as starting materials, which are reacted with other reagents to produce the final compound. The synthesis method has been optimized to produce high yields of the compound and has been studied extensively in scientific research.

Scientific Research Applications

[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol has been studied for its potential applications in various fields of scientific research. It has been investigated for its use in drug discovery, as it has been shown to have potential as a drug target. Additionally, it has been studied for its use in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

[1-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-2-13-10-16(18-12-17-13)19-8-5-14(6-9-19)20-7-3-4-15(20)11-21/h10,12,14-15,21H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETSXDZTRHJNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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